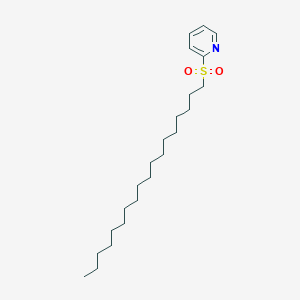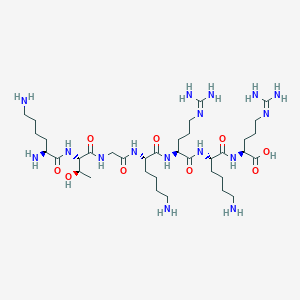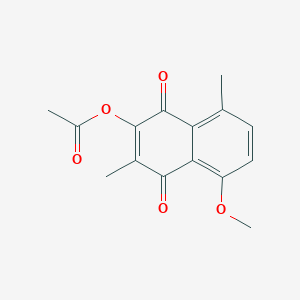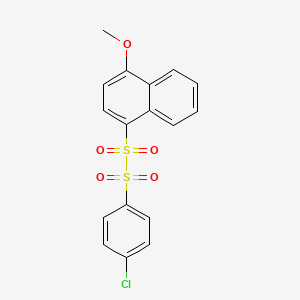![molecular formula C14H10N2O B14272904 (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone CAS No. 132557-66-5](/img/structure/B14272904.png)
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core fused with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with benzaldehyde derivatives in the presence of ammonium acetate . Another approach involves the oxidative cyclization of pyridin-2-ylmethylamines with aryl methyl ketones using iodine as a promoter .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and as a precursor for the development of novel materials .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are studied for their ability to interact with various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes for imaging applications .
Mecanismo De Acción
The mechanism of action of (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different electronic properties.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its diverse biological activities.
Pyrido[1,2-a]benzimidazole: A hybrid structure combining features of both pyridine and benzimidazole.
Uniqueness
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone is unique due to its specific fusion of the imidazo[1,5-a]pyridine core with a phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new molecules with tailored properties .
Propiedades
Número CAS |
132557-66-5 |
|---|---|
Fórmula molecular |
C14H10N2O |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
imidazo[1,5-a]pyridin-3-yl(phenyl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(11-6-2-1-3-7-11)14-15-10-12-8-4-5-9-16(12)14/h1-10H |
Clave InChI |
KESPCMCGOOINCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NC=C3N2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
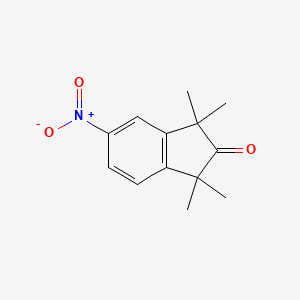
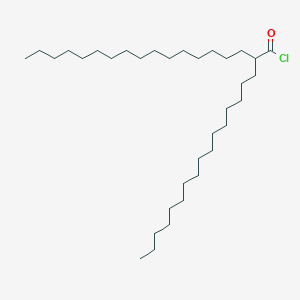
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

